molecular formula C25H20N2O3 B13395456 Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester

Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester

Cat. No.: B13395456
M. Wt: 396.4 g/mol
InChI Key: IUMQXQJZIHWLIN-UHFFFAOYSA-N
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Description

Methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a phenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with the Amino Group: The quinoline derivative is then coupled with an amino acid derivative through an amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its quinoline moiety is known for its ability to intercalate with DNA, making it useful in genetic research.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate involves its interaction with biological molecules. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenyl groups can enhance the compound’s binding affinity to proteins, influencing enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]propanoate: Similar structure but with a propanoate ester group.

    Ethyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate: Similar structure but with an ethyl ester group.

    Methyl (2R)-2-phenyl-2-[(2-phenylpyridine-4-carbonyl)amino]acetate: Similar structure but with a pyridine ring instead of a quinoline ring.

Uniqueness

Methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate is unique due to its combination of a quinoline moiety and a phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQXQJZIHWLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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